
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene is a chemical compound characterized by its epoxy group and multiple double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene typically involves the peracid oxidation of tetraenes. This process produces a mixture of cis-epoxides, including 3,4-epoxy-1,6,9-triene, 6,7-epoxy-1,3,9-triene, and 9,10-epoxy-1,3,6-triene . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peracid oxidation processes. These methods are optimized for yield and purity, often involving advanced separation techniques such as liquid chromatography (LC) and gas chromatography (GC) to isolate the desired epoxide .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The pathways involved in its action are still being studied, but it is known to interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-9,10-epoxy-(3Z,6Z)-1,3,6-henicosatriene: Another epoxytriene with similar structural properties.
3,4-epoxy-1,6,9-triene: A related compound with an epoxy group at a different position.
6,7-epoxy-1,3,9-triene: Similar in structure but with variations in the position of the epoxy group.
Uniqueness
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene is unique due to its specific epoxy group positioning and the presence of multiple double bonds.
Eigenschaften
CAS-Nummer |
97697-78-4 |
|---|---|
Molekularformel |
C₁₉H₃₄O |
Molekulargewicht |
278.47 |
Synonyme |
rel-(2R,3S)-2-(2Z)-2-Dodecen-1-yl-3-(2Z)-2-penten-1-yloxirane; (2R,3S)-rel-2-(2Z)-2-Dodecenyl-3-(2Z)-2-pentenyl-oxirane; [2α(Z),3α(Z)]-2-(2-Dodecenyl)-3-(2-pentenyl)-oxirane; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
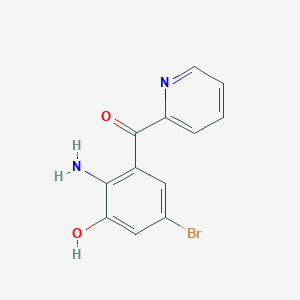
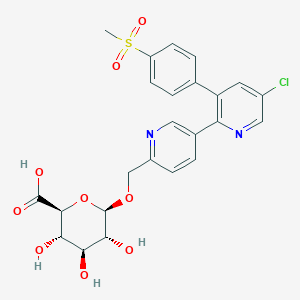
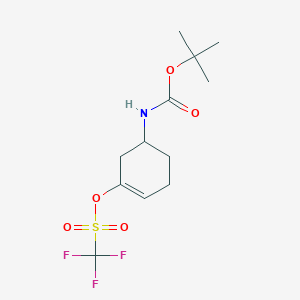
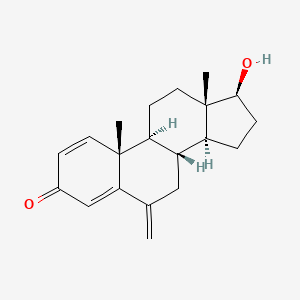
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
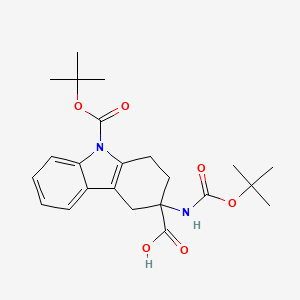
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
